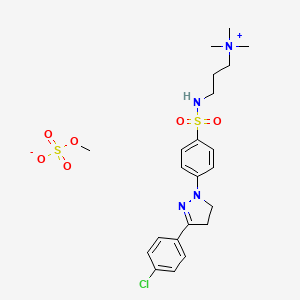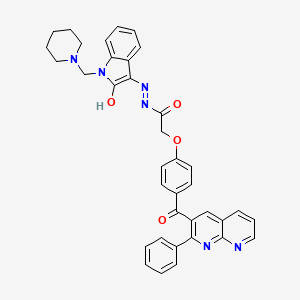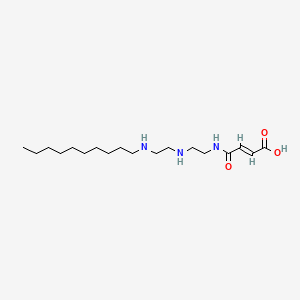
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methylthienyl group, and a phenyl group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, 5-methyl-2-thiophenecarboxaldehyde, and phenylhydrazine in the presence of a catalyst can yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole, 1-phenyl-2-(5-methyl-2-thienyl)-5-(4-chlorophenyl)-: Similar structure with different substitution patterns.
1H-Pyrrole, 1-(4-bromophenyl)-2-(5-methyl-2-thienyl)-5-phenyl-: Bromine substitution instead of chlorine.
1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-ethyl-2-thienyl)-5-phenyl-: Ethyl group instead of methyl group on the thiophene ring.
Uniqueness
The unique combination of substituents in 1H-Pyrrole, 1-(4-chlorophenyl)-2-(5-methyl-2-thienyl)-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91307-09-4 |
|---|---|
Fórmula molecular |
C21H16ClNS |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(5-methylthiophen-2-yl)-5-phenylpyrrole |
InChI |
InChI=1S/C21H16ClNS/c1-15-7-14-21(24-15)20-13-12-19(16-5-3-2-4-6-16)23(20)18-10-8-17(22)9-11-18/h2-14H,1H3 |
Clave InChI |
OYXARLJMHGOVAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















